molecular formula C19H16ClNO2S B11346535 N-(2-chlorophenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

N-(2-chlorophenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11346535
M. Wt: 357.9 g/mol
InChI Key: SUBOUADQYWSEFH-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of chlorophenyl, phenoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chlorophenylamine and 2-phenoxyacetyl chloride, followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-2-PHENOXYACETAMIDE: Lacks the thiophene moiety, which may result in different biological activities.

    2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Does not contain the chlorophenyl group, potentially affecting its chemical reactivity and applications.

Uniqueness

N-(2-CHLOROPHENYL)-2-PHENOXY-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the presence of all three functional groups (chlorophenyl, phenoxy, and thiophene), which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H16ClNO2S/c20-17-10-4-5-11-18(17)21(13-16-9-6-12-24-16)19(22)14-23-15-7-2-1-3-8-15/h1-12H,13-14H2

InChI Key

SUBOUADQYWSEFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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